molecular formula C10H12O3 B134125 4-Hydroxy-3-methoxyphenylacetone CAS No. 2503-46-0

4-Hydroxy-3-methoxyphenylacetone

Cat. No. B134125
CAS RN: 2503-46-0
M. Wt: 180.2 g/mol
InChI Key: LFVCJQWZGDLHSD-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenylacetone, also known as homovanillic acid, is a compound of interest due to its presence in the urine of patients with certain diseases. It is a metabolite that is often measured to assess the status of neurological conditions such as neuroblastoma, pheochromocytoma, and Parkinson's disease .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. One method for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile, a related compound, involves multiple steps starting from vanillin. This process includes protection of the hydroxyl group, reduction, chloridization, and nitrilation, with the optimal conditions yielding high purity products . Another study improved the synthesis process of the same compound using KF/Al2O3 as a dehydrant, resulting in a simple and economical method . Additionally, 4-methoxyphenylacetic acid esters have been synthesized as potential inhibitors of soybean 15-lipoxygenase, with the design based on eugenol and esteragol structures .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was confirmed by IR spectra, elemental analysis, and 1H NMR . In another study, the structure of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione was determined, showing intramolecular hydrogen bonding and additional O-H...O hydrogen bonds linking the molecules into chains .

Chemical Reactions Analysis

The chemical reactivity of methoxy groups has been studied, revealing that different methoxy groups can hydrolyze at different rates under acidic conditions. For example, the 4-OMe group in a related compound hydrolyzes very readily in aqueous H2SO4, while the 3-OMe group hydrolyzes more slowly, indicating a significant reactivity difference .

Physical and Chemical Properties Analysis

The physical and chemical properties of homovanillic acid and related compounds have been assessed through various assays. Liquid chromatography with electrochemical detection has been used to measure homovanillic acid in urine, providing a simple and direct method for quantification . The chromatographic conditions, such as column temperature, mobile phase composition, flow rate, and oxidation potential, have been optimized to achieve accurate measurements .

Scientific Research Applications

Neurological and Urinary Metabolite Analysis

4-Hydroxy-3-methoxyphenylacetone has been utilized in the study of neurological conditions. Swahn et al. (1976) developed a mass fragmentographic method for determining monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid, in human cerebrospinal fluid, urine, and rat brain tissue, indicating its use in neurological research (Swahn, Sandgärde, Wiesel, & Sedvall, 1976). Morrisey and Shihabi (1979) described an assay method for urinary 4-hydroxy-3-methoxyphenylacetic acid, linking its increase in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

Microbial Applications and Chemical Synthesis

Nakamichi et al. (1990) explored the asymmetric amination of 4-methoxyphenylacetone and its related compounds using microorganisms, finding 4-methoxyamphetamine production, which could have implications in microbial and synthetic chemistry applications (Nakamichi, Shibatani, Yamamoto, & Sato, 1990).

Biochemical Analysis

Sharman (1963) developed a fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in brain tissue, contributing to biochemical analysis and detection techniques (Sharman, 1963).

Medicinal Chemistry and Drug Development

Mahnashi et al. (2023) investigated 4-hydroxy-3-methoxyphenylacetone derived compounds as multi-target, anti-diabetic agents, demonstrating its potential in drug development and treatment of diabetes (Mahnashi, Alam, Huneif, Abdulwahab, Alzahrani, Alshaibari, Rashid, Sadiq, & Jan, 2023).

Biomaterials and Drug Delivery Systems

Research by Blanco et al. (2020) on PLA membranes loaded with DBA analogs, including 4-methoxyphenylacetone derivatives, highlights its use in the development of controlled drug release systems and tissue engineering (Blanco, Urdaneta, & Sabino, 2020).

Safety And Hazards

4-Hydroxy-3-methoxyphenylacetone may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

4-Hydroxy-3-methoxyphenylacetone is often used as a chemical synthesis intermediate, especially for synthesizing biologically active compounds . It is also used by some researchers to study neurotransmitters, drug action mechanisms, and related diseases of the nervous system .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCJQWZGDLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075060
Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-3-methoxyphenylacetone

CAS RN

2503-46-0
Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name Guaiacylacetone
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Record name 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
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Record name 1-(4-hydroxy-3-methoxyphenyl)acetone
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Record name 4-HYDROXY-3-METHOXYPHENYLACETONE
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Synthesis routes and methods I

Procedure details

To a refluxing azeotropic mixture of 125 ml toluene and 100 ml 10% sulfuric acid is added an aqueous solution (~250 ml.) to 9.0 g 1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol (from step C) at such a rate that the volume of the aqueous phase remained constant during the addition, returning the toluene and separating the aqueous phase of the distillate by a Dean-Stark head. The separation of the water is discontinued after ~250 ml is collected and the reaction mixture is refluxed for an additional hour.
Quantity
9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
100 mL
Type
reactant
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Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of isoeugenol (8.21 g., 50 mm.), acetic anhydride (5.62 g., 55 mm.) and anhydrous sodium acetate (0.41 g., 5 mm.) is heated at 100° C.-105° C. under nitrogen atmosphere for 2.5 hours. The reaction mixture is cooled and diluted with 65 ml. of toluene before a solution (11 ml.) of 38.6% peracetic and 0.85 g. of sodium acetate in acetic acid is added slowly. After heating at 50° C.-60° C. for 2-3 hours, the reaction mixture is cooled to 20° C. and treated with aqueous sodium bisulfite (2.8 g.) to destroy excess peracetic acid. The entire mixture is mixed with 8 ml. of toluene, 50 ml. of 14% aqueous sulfuric acid, and is heated with stirring to reflux for 12.5 hours. After cooling to ambient temperature, the toluene layer is separated, and the aqueous layer extracted 3×20 ml. of toluene. The toluene layers are combined, washed with saturated aqueous sodium sulfate, dried over anhydrous magnesium sulfate and concentrated in vacuo to give methylvanillyl ketone in 85.3% yield.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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2.8 g
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0 (± 1) mol
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Reaction Step Four
Yield
85.3%

Synthesis routes and methods III

Procedure details

A solution of 30% aqueous hydrogen peroxide (9 ml, 85.5 mm) and formic acid (16 ml, 88%) is added to a solution of isoeugenol (8.1 gm, 50 mm) in formic acid (4 ml). The reaction mixture is stirred at 35° C.-40° C. under nitrogen atmosphere for 3 hours. The resulting 1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol-monoformate is treated with 10% aqueous sulfuric acid (125 ml.) and toluene (125 ml.). After refluxing with mixing for 6 hours, the reaction mixture is cooled to room temperature, and the toluene layer separated. The aqueous layer is extracted with fresh toluene and the toluene layers are combined, washed with saturated aqueous sodium sulfate, dried over anhydrous sodium sulfate and concentrated to give methylvanillyl ketone in 48% yield.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol monoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
T Shoda, K Fukuhara, Y Goda… - Chemical and …, 2009 - jstage.jst.go.jp
… A solution of 5.0 g of 4-hydroxy-3-methoxyphenylacetone in anhydrous methanol (50ml) was added to a solution of 12ml (117mmol) of 40% methylamine in methanol solution, followed …
Number of citations: 16 www.jstage.jst.go.jp
HK Ensslin, HH Maurer, E Gouzoulis, L Hermle… - Drug metabolism and …, 1996 - Citeseer
Studies on the isolation, identification, quantification, and synthe-51$ of the urinary metabolites of racemic 3, methylenedioxyethyI-amphetamine(MDE) in humans are presented. After …
Number of citations: 66 citeseerx.ist.psu.edu
AM Borrero-López, V Fierro, A Jeder… - … Science and Pollution …, 2017 - Springer
… the production of 4-hydroxy-3-methoxyphenylacetone was the … 4-Hydroxy-3-methoxyphenylacetone concentrations rose … , 4-hydroxy-3-methoxyphenylacetone increased at lower pHs. …
Number of citations: 28 link.springer.com
W Jiang, C Anastasio, Q Zhang - AGU Fall Meeting …, 2019 - ui.adsabs.harvard.edu
… Guaiacyl acetone (C 10 H 12 O 3 ; 4-hydroxy-3-methoxyphenylacetone) is a phenolic compound emitted in significant quantities from biomass burning (BB). With a high Henry's law …
Number of citations: 2 ui.adsabs.harvard.edu
M Kolb, D Schieder, M Faulstich, V Sieber - Journal of chromatography A, 2013 - Elsevier
… in liquid hot water (LHW) supernatants of hydrothermally treated lignocellulosic biomass: p-coumaric acid, guaiacol, vanillin, acetosyringone, 4-hydroxy-3-methoxyphenylacetone, and …
Number of citations: 13 www.sciencedirect.com
E Solheim, RR Scheline - Xenobiotica, 1976 - Taylor & Francis
… )propane-l,2-diol*f 3,4-Dimethoxyphenyl methyl ketone 4-Hydroxy-3-methoxyphenyl methyl ketone 1-( 3,4-Dimethoxyphenyl)2-propen-1 -one* 4-Hydroxy-3methoxyphenylacetone …
Number of citations: 104 www.tandfonline.com
ML Forsling, JK Fallon, D Shah… - British journal of …, 2002 - Wiley Online Library
… The hydroxymethoxy derivatives, HMMA (2, Figure 2) and HMA (3) were prepared in good yield via reductive amination of the ketone 4-hydroxy-3-methoxyphenylacetone (1). Treatment …
Number of citations: 102 bpspubs.onlinelibrary.wiley.com
T Montgomery, C Buon, S Eibauer… - British journal of …, 2007 - Wiley Online Library
… mmol) in methanol (25 ml), 4-hydroxy-3-methoxyphenylacetone (2.00 g, 11.1 mmol) was added … acetate (2.24 g, 29.1 mmol), 4-hydroxy-3-methoxyphenylacetone (1.50 g, 8.3 mmol) and …
Number of citations: 35 bpspubs.onlinelibrary.wiley.com
N Gao, A Li, C Quan, L Du, Y Duan - Journal of Analytical and Applied …, 2013 - Elsevier
… The ketones such as cyclohexanone(12), 3-methyl-1,2-cyclopentanedione (13), 1-(4-methyl-3-methoxyphenyl)-ethanone (23) and 4-hydroxy-3-methoxyphenylacetone (25) were formed …
Number of citations: 370 www.sciencedirect.com
O Suzuki, K Watanabe, M Katagi… - Drugs and poisons in …, 2005 - Springer
… • HMMA is synthesized by the reaction of methylamine hydrochloride and sodium cyanoborohydride with 4-hydroxy-3-methoxyphenylacetone (Aldrich) [11]. HMA is synthesized by the …
Number of citations: 3 link.springer.com

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